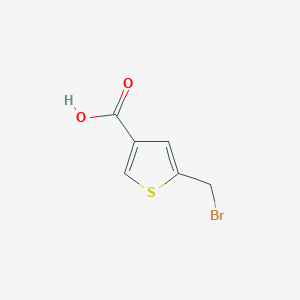
5,5-Bis(iodomethyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(iodomethyl)-1,3-dioxane: is a chemical compound known for its unique structure and properties It is a derivative of 1,3-dioxane, where two iodomethyl groups are attached to the 5th position of the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,5-Bis(iodomethyl)-1,3-dioxane typically involves the halogen exchange reaction. One common method starts with 2,2-bis(bromomethyl)-1,3-propanediol. This compound undergoes halogen exchange with sodium iodide to replace the bromine atoms with iodine. The resulting intermediate is then cyclized with ethyl chloroformate in the presence of triethylamine, which acts as an acid-binding agent .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine compounds.
Chemical Reactions Analysis
Types of Reactions:
5,5-Bis(iodomethyl)-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups.
Reduction Reactions: Reduction can be used to modify the iodomethyl groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azido or thiol derivatives.
Oxidation: Products include alcohols or carboxylic acids.
Reduction: Products include hydrocarbons or alcohols.
Scientific Research Applications
Chemistry:
5,5-Bis(iodomethyl)-1,3-dioxane is used as a monomer in the synthesis of radiopaque aliphatic polycarbonates. These polymers are valuable in medical imaging due to their high radiopacity .
Biology and Medicine:
The compound’s derivatives are explored for their potential use in drug delivery systems and as contrast agents in medical imaging.
Industry:
In the industrial sector, this compound is used in the production of specialized polymers and materials that require high radiopacity and stability.
Mechanism of Action
The mechanism of action of 5,5-Bis(iodomethyl)-1,3-dioxane primarily involves its ability to undergo polymerization and form stable, radiopaque materials. The iodomethyl groups play a crucial role in enhancing the radiopacity of the resulting polymers, making them suitable for medical imaging applications .
Comparison with Similar Compounds
5,5′-Bis(trinitromethyl)-3,3′-bi(1,2,4-oxadiazole): Known for its high density and stability.
Bis(5-indolyl)methane: Undergoes electrophilic substitution reactions.
Uniqueness:
5,5-Bis(iodomethyl)-1,3-dioxane is unique due to its specific structure that allows for the formation of highly radiopaque polymers. This property is not commonly found in other similar compounds, making it particularly valuable in medical and industrial applications.
Properties
CAS No. |
61729-09-7 |
|---|---|
Molecular Formula |
C6H10I2O2 |
Molecular Weight |
367.95 g/mol |
IUPAC Name |
5,5-bis(iodomethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H10I2O2/c7-1-6(2-8)3-9-5-10-4-6/h1-5H2 |
InChI Key |
KFCXNTGSMKQUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)(CI)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



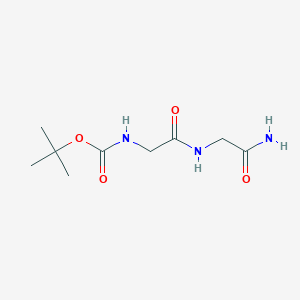
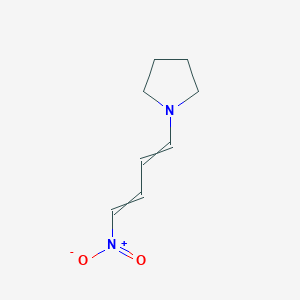
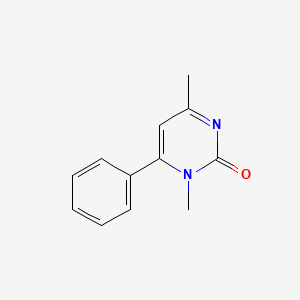

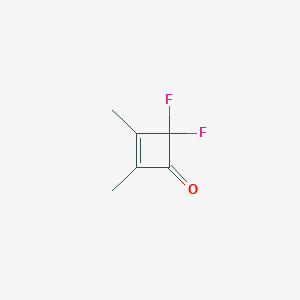
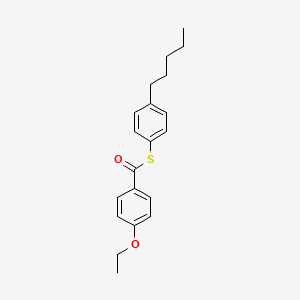

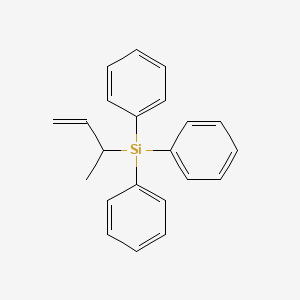
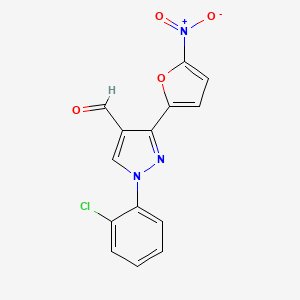
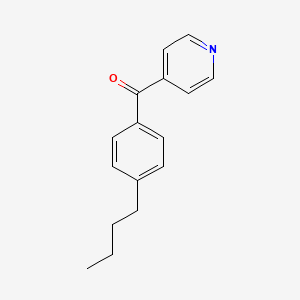
![N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide](/img/structure/B14567685.png)
